molecular formula C17H18N4O4S B2386791 Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 332904-57-1

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2386791
CAS No.: 332904-57-1
M. Wt: 374.42
InChI Key: PJUPMIYQZXSRPB-UHFFFAOYSA-N
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Description

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate (hereafter referred to as the target compound) is a purine derivative with a 3-methyl-2,6-dioxopurin core. Key structural features include:

  • A 3-methyl group at the purine’s N3 position.
  • A 7-[(4-methylphenyl)methyl] substituent (para-methylbenzyl group) at the purine’s N7 position.
  • A methyl ester group attached via a sulfanylacetate linker at the C8 position.

Properties

IUPAC Name

methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-9-12(22)25-3/h4-7H,8-9H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPMIYQZXSRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Purine Backbone : The purine moiety is essential for interactions with nucleic acids.
  • Sulfanylacetate Group : This functional group enhances the compound's reactivity and potential biological activity.

Molecular Formula : C30H30N8O4S
Molecular Weight : 630.753 g/mol
CAS Number : 331839-95-3

Anticancer Properties

Research indicates that derivatives of purine compounds often exhibit anticancer properties. This compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

A study highlighted that compounds with similar purine structures can disrupt nucleotide synthesis pathways, leading to apoptosis in cancer cells. The sulfanyl group may play a role in enhancing this effect by facilitating nucleophilic attack on critical cellular targets.

Enzyme Inhibition

The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Inhibition of DPP-IV can lead to increased insulin secretion and decreased glucagon levels, thus improving glycemic control.

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be in the micromolar range, indicating potent activity.
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes.
  • Animal Studies :
    • In vivo studies using murine models of cancer showed that administration of the compound resulted in reduced tumor growth compared to controls. Histopathological examination indicated a decrease in mitotic figures within tumor tissues.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
AdenosineAdenosineKey role in energy transfer (ATP)
GuanosineGuanosineInvolved in protein synthesis and signaling
6-Mercaptopurine6-MercaptopurineUsed in cancer therapy; inhibits nucleotide synthesis

Comparison with Similar Compounds

Substituent Variations at the N7 Position

The N7 substituent significantly influences steric and electronic properties, affecting binding affinity and solubility.

Compound Name N7 Substituent Key Differences Potential Implications
Target Compound 4-Methylphenylmethyl (para-methylbenzyl) Bulky aromatic group Enhanced lipophilicity; potential for π-π interactions in receptor binding
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate () 2-Methylprop-2-enyl (isoprenyl) Smaller, aliphatic substituent Higher volatility; reduced steric hindrance may improve membrane permeability
Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate () 2-Phenylethyl Aromatic ethyl group Intermediate lipophilicity; phenethyl group may enhance binding to hydrophobic pockets

Ester Group Modifications

The ester group in the sulfanylacetate moiety impacts metabolic stability and bioavailability.

Compound Name Ester Group Key Differences Potential Implications
Target Compound Methyl ester Short alkyl chain Faster hydrolysis (lower persistence); potential for rapid systemic distribution
Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate () Pentyl ester Longer alkyl chain Increased lipophilicity and slower hydrolysis; prolonged half-life in biological systems

Comparison with Sulfonylurea Herbicides (–6)

Compound Class Core Structure Mechanism of Action Key Structural Differences
Target Compound Purine-2,6-dione Unknown (hypothetically inhibits enzymes via purine mimicry) Purine core with sulfanylacetate ester
Metsulfuron-methyl () Triazine-sulfonylurea Inhibits acetolactate synthase (ALS) in plants Triazine core with sulfonylurea linker

Physicochemical Properties

  • Lipophilicity : The para-methylbenzyl group (logP ~3.5 estimated) increases membrane permeability compared to aliphatic N7 substituents (logP ~2.0) .
  • Metabolic Stability : Methyl esters are prone to esterase-mediated hydrolysis, whereas pentyl esters () may resist degradation .

Preparation Methods

Structural Analysis and Chemical Properties

Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate belongs to the class of purine derivatives with a molecular formula of C16H16N4O4S. The molecule features a purine core with key functional groups including:

  • A methyl group at the N3 position
  • A 4-methylbenzyl group at the N7 position
  • Carbonyl groups at positions 2 and 6
  • A methyl thioglycolate moiety attached via a sulfur linkage at position 8

This compound shares structural similarities with pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate (CAS: 303969-79-1), differing only in the alkyl group of the ester portion.

General Synthetic Approaches for Purine Derivatives

Heterocyclization Methods

The synthesis of purine derivatives traditionally relies on heterocyclization approaches. For purine scaffolds with C-substituents in specific positions, the synthetic routes typically begin with appropriately functionalized precursors:

  • For C2-substituted purines: Cyclization of 4-aminoimidazole-5-carboxamides or nitriles with carboxylic acid derivatives
  • For C8-substituted purines: Cyclization of 5,6-diaminopyrimidines with appropriate reagents
  • For C6-substituted purines: Multi-step construction involving 4-substituted 5,6-diaminopyrimidine-like intermediates

The purine core of our target compound requires careful consideration of these approaches to ensure proper placement of the functional groups.

Cross-Coupling Reactions

Modern approaches to functionalized purines frequently employ cross-coupling methodologies:

  • Suzuki-Miyaura Coupling : Reactions of halopurines with arylboronic acids under palladium catalysis

    • Method A: Anhydrous conditions using solid K₂CO₃ in toluene (for electron-rich arylboronic acids)
    • Method B: Aqueous Na₂CO₃ in water/DME mixtures (for electron-poor aryl- and alkenylboronic acids)
  • Functionalization at C-8 Position : Introduction of the sulfanylacetate group at position 8 can be achieved through nucleophilic substitution reactions at properly halogenated intermediates.

Specific Preparation Methods for Target Compound

Preparation of Key Starting Materials

Methyl Thioglycolate Synthesis

Introduction of the sulfanylacetate group at the C8 position involves:

  • Halogenation at C8 : The purine intermediate is halogenated (typically brominated or iodinated) at the C8 position
  • Nucleophilic Substitution : The halogenated intermediate undergoes nucleophilic substitution with methyl thioglycolate in the presence of a base

Reaction Conditions:

  • Solvent: DMF or methanol
  • Base: Triethylamine or potassium carbonate
  • Temperature: 45-50°C
  • Duration: 3-4 hours

Alternative Synthetic Route via Cross-Coupling

An alternative approach employs cross-coupling methodology:

  • Preparation of 8-Halopurine Intermediate : A purine scaffold with a halogen (Br or I) at position 8 and appropriate functionalization at other positions
  • Cross-Coupling with Organometallics : Palladium-catalyzed coupling with appropriate organometallic reagents to introduce the necessary functional groups

Reaction Conditions and Optimization

Key Reaction Parameters

The following table summarizes critical reaction parameters for the key steps in the synthesis:

Synthetic Step Temperature (°C) Duration (h) Solvent Catalyst/Base Yield (%)
N3-Methylation 45-50 3-4 DMF K₂CO₃ 85-90
N7-Benzylation 45-50 3-4 DMF K₂CO₃/Cs₂CO₃ 80-85
C8-Halogenation 25-30 2-3 DCM/CHCl₃ NBS/NIS 75-80
S-Alkylation 45-50 3-4 DMF/MeOH TEA/K₂CO₃ 70-75
Methyl thioglycolate preparation Reflux 4 MeOH H₂SO₄ 94

Purification Methods

The final compound and key intermediates typically require purification using:

  • Column Chromatography : Using silica gel with appropriate solvent systems (typically ethyl acetate/hexane gradients)
  • Recrystallization : From suitable solvents (methanol, ethanol, or their mixtures with water)
  • Activated Charcoal Treatment : To remove colored impurities, particularly for the final product

Mechanistic Considerations

N-Alkylation Mechanism

The introduction of methyl and 4-methylbenzyl groups at the N3 and N7 positions, respectively, follows a typical SN2 mechanism:

  • Deprotonation of the purine N-H by the base
  • Nucleophilic attack of the resulting anion on the alkyl halide
  • Formation of the N-alkylated product with elimination of the halide

C8-Functionalization Mechanism

The introduction of the sulfanylacetate group at C8 proceeds through:

  • Electrophilic halogenation of the C8 position
  • Nucleophilic displacement of the halogen by the sulfur of methyl thioglycolate
  • Formation of the C-S bond to yield the desired product

Scale-Up Considerations and Industrial Synthesis

For larger-scale preparation, several modifications to the laboratory procedures are necessary:

  • Temperature Control : More stringent temperature control, especially during exothermic steps
  • Solvent Selection : Consideration of more environmentally friendly solvents
  • Catalyst Loading : Optimization of catalyst amounts for economic viability
  • Purification Strategy : Development of more efficient purification methods, possibly including continuous crystallization

Characterization and Quality Control

The synthesized compound should be characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm structure
  • Mass Spectrometry : To verify molecular weight and fragmentation pattern
  • High-Performance Liquid Chromatography (HPLC) : To determine purity (target >98%)
  • Infrared Spectroscopy : To identify key functional groups
  • Elemental Analysis : To confirm elemental composition

Q & A

Q. How is Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate synthesized, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position of the purine scaffold and esterification of the thioacetate group. Critical parameters include:

  • Temperature control (60–80°C for nucleophilic substitution to avoid side reactions like hydrolysis of the ester group).
  • Catalyst selection (e.g., DMAP for ester bond formation).
  • Solvent choice (anhydrous DCM or THF to prevent moisture interference).
    Purity is assessed via HPLC with a buffer-adjusted mobile phase (e.g., methanol/sodium acetate-sodium 1-octanesulfonate at pH 4.6) . Yield optimization relies on stoichiometric ratios of reactants and stepwise purification using column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assigns protons and carbons in the purine core, methylphenyl group, and ester moiety. For example, the methyl ester group shows a singlet near δ 3.7 ppm (1H NMR).
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700 cm⁻¹ for the purine dioxo groups and ester carbonyl).
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS to validate [M+H]+ or [M+Na]+ adducts).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents, particularly the sulfanylacetate linkage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability during nucleophilic substitution and esterification. For example:

  • Reaction Path Search : Identifies energy barriers for competing pathways (e.g., SN2 vs. elimination byproducts).
  • Solvent Effects : COSMO-RS simulations predict solvent interactions affecting reaction kinetics.
    ICReDD’s integrated approach combines computational screening with experimental validation, reducing trial-and-error cycles by 40–60% .

Q. How can Design of Experiments (DoE) statistically optimize reaction conditions for scale-up?

Methodological Answer: Use factorial designs (e.g., 2^k or Box-Behnken) to test variables:

  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Variables : Yield, purity, and byproduct formation.
    Statistical software (e.g., JMP, Minitab) analyzes interactions via ANOVA. For example, a central composite design revealed that pH adjustments during purification (post-synthesis) reduce impurities by 15% .

Q. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Purity Variability : Re-test batches with HPLC-validated purity >98% .
  • Assay Conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
  • Target Selectivity : Use molecular docking (AutoDock Vina) to predict binding affinities to off-target proteins .

Q. How does the compound’s electronic structure influence its reactivity in downstream modifications?

Methodological Answer: The electron-deficient purine core (due to two carbonyl groups) directs electrophilic substitutions to the 7- or 8-positions. For example:

  • Electrophilic Aromatic Substitution : The 4-methylbenzyl group undergoes nitration or halogenation under acidic conditions.
  • Ester Hydrolysis : Controlled saponification (NaOH/EtOH, 0–5°C) preserves the purine scaffold while generating the free thioacetic acid derivative .

Q. What mechanistic insights guide the compound’s potential as a protease inhibitor?

Methodological Answer: The purine core mimics adenosine in ATP-binding pockets, while the sulfanylacetate group chelates catalytic metal ions (e.g., Zn²+ in metalloproteases).

  • Kinetic Studies : Measure inhibition constants (Ki) via fluorogenic substrate assays.
  • Mutagenesis : Identify critical residues (e.g., His or Asp in active sites) using recombinant enzymes .

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